molecular formula C27H23N5O4 B2927116 1-isobutyryl-N-(3-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide CAS No. 1032002-19-9

1-isobutyryl-N-(3-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide

Cat. No. B2927116
CAS RN: 1032002-19-9
M. Wt: 481.512
InChI Key: YTRFDPQVRGFNDQ-UHFFFAOYSA-N
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Description

1-isobutyryl-N-(3-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that is used as an anti-cancer drug. It was developed by Pfizer and was approved by the US FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib works by inhibiting multiple receptor tyrosine kinases that are involved in tumor growth, angiogenesis, and metastasis.

Scientific Research Applications

Synthesis and Bioactivities of Pyrazoline Benzensulfonamides

Pyrazoline benzensulfonamides, which include structures similar to the requested compound, have been synthesized and evaluated for their bioactivities. These compounds, combining pyrazoline and sulfonamide pharmacophores, demonstrate potent inhibitory effects against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. Their synthesis and characterization were detailed through various spectroscopic techniques, indicating their potential as novel candidates for enzyme inhibition with low cytotoxicity and tumor selectivity. These findings suggest a promising avenue for the design of new compounds with desirable bioactivities for various scientific research applications, especially in medicinal chemistry (Ozmen Ozgun et al., 2019).

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamide derivatives derived from dopamine-related compounds, including structures similar to the one , have been synthesized and evaluated for their antioxidant and antiacetylcholinesterase activities. These compounds showed significant inhibitory effects on linoleic acid peroxidation and acetylcholinesterase activity, demonstrating their potential in scientific research related to neurodegenerative diseases and oxidative stress (Göçer et al., 2013).

Synthesis and Enzyme Inhibitory Kinetics

A series of sulfonamides, synthesized from 4-methoxyphenethylamine, showed significant acetylcholinesterase inhibitory activity. This highlights the potential of such compounds, including those structurally related to the requested molecule, in Alzheimer’s disease therapy. The synthesis pathway and inhibitory effects underscore the relevance of sulfonamides in scientific research aimed at developing therapeutic agents (Abbasi et al., 2018).

Chemical Synthesis and Biological Screening

N-substituted benzene sulfonamides, sharing a structural resemblance with the requested compound, were synthesized and evaluated for their biological activities. Their synthesis was followed by screening against various enzymes, highlighting their significant inhibitory activity against acetylcholinesterase. This research demonstrates the application of such compounds in developing enzyme inhibitors for therapeutic purposes (Fatima et al., 2013).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c1-16-4-7-18(8-5-16)25-30-27(36-31-25)22-14-32(26-21(24(22)34)13-6-17(2)28-26)15-23(33)29-19-9-11-20(35-3)12-10-19/h4-14H,15H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRFDPQVRGFNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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